
ARN726
Overview
Description
ARN726 is a potent inhibitor of NAAA (N-acylethanolamine acid amidase) with an IC50 value of 0.073 µM . NAAA is an enzyme involved in the hydrolysis of N-acylethanolamines (NAEs), which play essential roles in various physiological processes.
Preparation Methods
Industrial Production Methods:: Information on large-scale industrial production methods for ARN726 is limited. Research and development efforts may be ongoing to optimize its synthesis for commercial purposes.
Chemical Reactions Analysis
ARN726 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
Viral Infections
ARN726 has shown promise in reducing the replication of SARS-CoV-2, the virus responsible for COVID-19. In studies using human lung cells and precision-cut lung slices (PCLS), this compound significantly decreased viral load and inflammation associated with infection. Specifically, treatment with this compound at a concentration of 30 µM resulted in a reduction of viral replication by approximately 4 Log10 in infected cells . This suggests that NAAA inhibitors like this compound could be repurposed as therapeutic agents against COVID-19 and potentially other coronaviruses.
Inflammatory Disorders
The anti-inflammatory properties of this compound have been demonstrated in various experimental models. For instance, in animal studies involving chronic pain models, administration of this compound led to a significant reduction in pro-inflammatory cytokine production from human macrophages . This positions this compound as a potential candidate for treating conditions characterized by excessive inflammation, such as arthritis and neuropathic pain.
Neurological Disorders
Research indicates that inhibition of NAAA may also have implications for neurological disorders. Elevated levels of PEA have been associated with neuroprotective effects, suggesting that this compound could be beneficial in conditions such as multiple sclerosis or Alzheimer's disease . The compound's ability to modulate lipid metabolism further supports its exploration in neurodegenerative diseases.
Case Studies
Study | Objective | Findings | Implications |
---|---|---|---|
Study on SARS-CoV-2 Replication | Evaluate this compound's effect on viral load | Significant reduction in viral replication in lung cells | Potential antiviral therapy for COVID-19 |
Chronic Pain Model | Assess anti-inflammatory effects | Decreased pro-inflammatory cytokines in macrophages | Possible treatment for inflammatory pain conditions |
Neurological Effects Study | Investigate neuroprotective properties | Increased levels of PEA linked to reduced neuroinflammation | Implications for neurodegenerative disease therapies |
Mechanism of Action
ARN726’s mechanism of action involves inhibiting NAAA. By doing so, it modulates NAE levels, affecting endocannabinoid signaling and lipid homeostasis. The precise molecular targets and pathways influenced by this compound require further elucidation.
Comparison with Similar Compounds
While detailed comparisons are scarce, ARN726’s uniqueness lies in its specific inhibition of NAAA. Similar compounds may include other NAAA inhibitors or molecules targeting related enzymes.
Biological Activity
ARN726 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling and inflammation. This compound has garnered attention for its therapeutic potential in various inflammatory conditions and pain management. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in vivo and in vitro, and potential applications based on recent research findings.
This compound operates primarily by covalently binding to the catalytic cysteine residue of NAAA, forming a stable thioester bond. This interaction inhibits the enzyme's activity, leading to increased levels of endogenous fatty acid ethanolamides (FAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are known to exert anti-inflammatory effects. The compound demonstrates high selectivity for NAAA, with IC50 values of 27 nM for human NAAA and 63 nM for rat NAAA .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits NAAA activity in human embryonic kidney (HEK293) cells overexpressing the enzyme. The compound's ability to act as an activity-based probe allows researchers to study NAAA's physiological roles. This compound has been shown to enhance the levels of PEA and OEA in inflamed tissues, thereby contributing to its anti-inflammatory effects .
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various animal models. Notably, in mouse models of carrageenan-induced inflammation, systemic administration of this compound resulted in:
- Reduction of Paw Volume : A dose-dependent decrease in paw swelling was observed, with maximal effects at doses around 30 mg/kg.
- Decreased Myeloperoxidase Activity : This reduction indicates lower neutrophil infiltration and inflammation.
- Lowered Heat Hyperalgesia : The compound effectively alleviated pain symptoms associated with inflammation .
Table 1: Summary of In Vivo Effects of this compound
Parameter | Effect Observed | Dose (mg/kg) |
---|---|---|
Paw Volume Reduction | Significant decrease | 10-30 |
Myeloperoxidase Activity | Decreased levels | 30 |
Heat Hyperalgesia | Attenuation observed | 10-30 |
Pain Management
Studies have indicated that this compound may also play a role in managing pain. In models assessing hyperalgesia induced by inflammatory agents like IL-6, this compound administration resulted in reduced pain sensitivity, suggesting its potential utility in chronic pain conditions .
Case Studies
Recent research has explored the potential repurposing of this compound for treating COVID-19 due to its anti-inflammatory properties. The inhibition of NAAA may help modulate the immune response during viral infections, presenting a novel therapeutic avenue .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ARN726 as an N-acylethanolamine acid amidase (NAAA) inhibitor, and how does this relate to its anti-inflammatory and antiviral effects?
this compound inhibits NAAA, an enzyme responsible for degrading palmitoylethanolamide (PEA), a lipid mediator that activates PPAR-α and suppresses NF-κB signaling. By blocking NAAA, this compound increases PEA levels, which reduces inflammation via PPAR-α activation and inhibits viral replication by disrupting lipid droplet formation essential for pathogens like SARS-CoV-2 . Methodologically, this is validated through enzyme activity assays (IC50 = 0.073 µM) , RT-qPCR for viral load quantification, and lipid droplet staining (e.g., Oil Red O) in infected cell models .
Q. Which experimental models have been used to validate this compound’s antiviral activity against SARS-CoV-2, and what key metrics are measured?
Studies utilize precision-cut lung slices (PCLS) and human cell lines (e.g., Calu-3, Huh-7) infected with SARS-CoV-2. Key metrics include:
- Viral load reduction (3–4 Log10 via RT-qPCR) .
- Cell viability (MTS assays) .
- Lipid droplet quantification (fluorescence microscopy) .
- mRNA levels of β-oxidation enzymes (e.g., ACOX1, LCAD) .
Q. How does this compound’s inhibition of NAAA influence lipid metabolism in SARS-CoV-2-infected cells?
this compound suppresses lipid droplet accumulation by upregulating β-oxidation enzymes (2-fold increase in ACOX1, UCP2, LCAD) and downregulating NF-κB-driven lipogenesis. This disrupts the lipid-rich microenvironment required for viral replication, as shown in Huh-7 cells using high-content confocal screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s purported dependency on the PPAR-α pathway for antiviral activity?
While this compound’s antiviral effects are partially attributed to PPAR-α activation, co-treatment with PPAR-α inhibitor GW6471 only reduces efficacy by 1 Log10, suggesting additional mechanisms (e.g., direct NF-κB inhibition). Researchers should:
- Use dual-luciferase reporters to dissect PPAR-α vs. NF-κB activity .
- Perform RNA-seq to identify PPAR-α-independent pathways .
- Compare this compound’s effects in PPAR-α knockout models .
Q. What experimental strategies address this compound’s instability in phosphate-buffered saline (PBS) and plasma, and how does this impact in vivo studies?
Stability challenges require:
- Formulation optimization (e.g., liposomal encapsulation) .
- Pharmacokinetic profiling using activity-based probes like ARN14686 (a derivative with a terminal alkyne tag for click chemistry-based tracking) .
- Alternative dosing regimens (e.g., continuous infusion) to maintain therapeutic concentrations .
Q. How can structural data (e.g., crystallography) inform the design of more potent NAAA inhibitors derived from this compound?
The this compound-NAAA co-crystal structure (PDB ID: 6DY2) reveals critical binding interactions, such as the 4-butyl-cyclohexyl group’s role in competitive inhibition. Researchers can:
- Use molecular docking to modify substituents (e.g., substituting with C9 aliphatic chains for improved solubility) .
- Apply structure-activity relationship (SAR) studies to optimize IC50 values .
Q. What methodologies are recommended for analyzing contradictory data on this compound’s efficacy across different cell types (e.g., Calu-3 vs. Huh-7)?
Discrepancies may arise from cell-specific lipid metabolism or receptor expression. Solutions include:
- Single-cell RNA sequencing to map lipid metabolism pathways.
- Cross-model validation using organoids or ex vivo tissue models .
- Dose-response curves to compare EC50 values in divergent systems .
Q. Methodological Guidelines
- Experimental Design: Prioritize longitudinal studies to assess this compound’s stability and off-target effects, incorporating controls for PPAR-α/NF-κB crosstalk .
- Data Interpretation: Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize lipid metabolism and antiviral activity .
- Contradiction Analysis: Apply principal contradiction frameworks to identify dominant mechanisms (e.g., NF-κB suppression vs. PPAR-α activation) .
Properties
IUPAC Name |
4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUJRBWJBUJTC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.